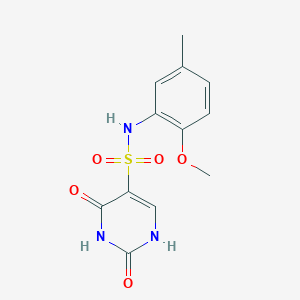

2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfonamide group, and various functional groups such as hydroxyl, methoxy, and methyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the sulfonamide group and other functional groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and reduce production time.

Analyse Des Réactions Chimiques

Types of Reactions

2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: Functional groups on the aromatic ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may produce an amine derivative.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

1.1 Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties through the inhibition of bacterial growth by targeting specific enzymes involved in folate synthesis. This mechanism is crucial for developing new antibiotics to combat resistant strains of bacteria .

1.2 Anticancer Properties

Studies have shown that derivatives of pyrimidine compounds can selectively inhibit cancer cell proliferation. The specific structural features of 2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide may enhance its efficacy against various cancer types by modulating key signaling pathways involved in tumor growth and metastasis .

2.1 Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). In vitro studies have demonstrated promising results in reducing enzyme activity, suggesting potential therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme | Effectiveness |

|---|---|---|

| Antimicrobial | Various bacterial strains | Moderate to high |

| Anticancer | Cancer cell lines | Significant inhibition |

| Enzyme Inhibition | α-glucosidase | Effective |

| Acetylcholinesterase | Effective |

Industrial Applications

3.1 Pharmaceutical Development

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its unique chemical structure allows for modifications that can lead to the development of novel drugs with enhanced therapeutic profiles .

3.2 Research Reagent

In organic chemistry, this sulfonamide acts as a reagent for synthesizing other chemical entities. Its utility in research laboratories facilitates the exploration of new chemical reactions and the development of innovative synthetic methodologies .

Case Studies

4.1 Case Study: Antimicrobial Evaluation

A study published in ACS Omega evaluated a series of N-sulfonamide derivatives for their antimicrobial properties. The findings indicated that certain modifications to the sulfonamide structure could enhance its activity against resistant bacterial strains, highlighting the importance of structural diversity in drug design .

4.2 Case Study: Cancer Cell Proliferation Inhibition

In another study focusing on cancer therapeutics, researchers synthesized various pyrimidine derivatives, including our compound of interest. The results showed that these compounds could effectively inhibit the proliferation of specific cancer cell lines, suggesting a promising avenue for further development as anticancer agents .

Mécanisme D'action

The mechanism of action of 2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in microorganisms or cancer cells, leading to their death or reduced proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

- 2-hydroxy-N-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

- 2-hydroxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Uniqueness

Compared to similar compounds, 2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the presence of both methoxy and methyl groups on the aromatic ring. This structural feature can influence its chemical reactivity, biological activity, and overall pharmacokinetic properties, making it a valuable compound for further research and development.

Activité Biologique

2-Hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antiproliferative effects, antioxidant properties, and antibacterial activity.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a pyrimidine ring, hydroxyl group, methoxy group, and a sulfonamide moiety, which are critical for its biological interactions.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| HCT116 | 3.7 | Doxorubicin | 0.5 |

| MCF-7 | 4.0 | Etoposide | 1.2 |

| A549 | 5.3 | Cisplatin | 1.0 |

The compound demonstrated significant antiproliferative activity with IC50 values ranging from 3.7 to 5.3 µM across different cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific cellular pathways related to cancer proliferation. It has been suggested that the sulfonamide group may play a role in enzyme inhibition, potentially affecting metabolic pathways crucial for tumor growth .

Antioxidant Activity

In addition to its antiproliferative properties, the compound exhibits notable antioxidant activity. Studies employing DPPH and FRAP assays revealed that it effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant capacity was significantly enhanced when tested in combination with known antioxidants like N-acetyl-L-cysteine (NAC) .

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated, particularly against Gram-positive bacteria. The following table outlines its minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 32 |

These results indicate selective antibacterial activity, particularly against Enterococcus faecalis, suggesting potential therapeutic applications in treating bacterial infections .

Case Studies and Research Findings

Several case studies have highlighted the potential clinical applications of this compound:

- Cancer Treatment : A study involving HCT116 cells showed that treatment with the compound led to a significant reduction in cell viability compared to control groups.

- Oxidative Stress Mitigation : In vitro experiments demonstrated that the compound could protect cells from oxidative damage induced by tert-butyl hydroperoxide (TBHP), showcasing its dual role as an antioxidant and anticancer agent.

- Antimicrobial Applications : Clinical isolates of Staphylococcus aureus were treated with the compound, resulting in marked reductions in bacterial load, indicating its potential use as an alternative antibiotic therapy.

Propriétés

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S/c1-7-3-4-9(20-2)8(5-7)15-21(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPLRQWEUTYARX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CNC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.